molecular formula C6H7K5O21S5 B12327343 D-Mannopyransepentasulfatepotassiumsalt

D-Mannopyransepentasulfatepotassiumsalt

Cat. No.: B12327343
M. Wt: 770.9 g/mol
InChI Key: PWKOEMUICVNKKC-UHFFFAOYSA-I
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Preparation Methods

The preparation of D-Mannopyransepentasulfatepotassiumsalt involves the sulfation of D-mannopyranose. The synthetic route typically includes the reaction of D-mannopyranose with sulfur trioxide-pyridine complex in the presence of a suitable solvent, followed by neutralization with potassium hydroxide to form the potassium salt . Industrial production methods may vary, but they generally follow similar principles of sulfation and neutralization.

Chemical Reactions Analysis

D-Mannopyransepentasulfatepotassiumsalt can undergo various chemical reactions, including:

Common reagents used in these reactions include sulfur trioxide, pyridine, and potassium hydroxide . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

D-Mannopyransepentasulfatepotassiumsalt has several scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and studies.

    Biology: The compound is used in biochemical research to study the effects of sulfated sugars on biological systems.

    Medicine: While not used directly as a medicinal compound, it is used in research to understand the role of sulfated sugars in biological processes.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of D-Mannopyransepentasulfatepotassiumsalt involves its interaction with various molecular targets and pathways. The sulfate groups in the compound can interact with proteins, enzymes, and other biomolecules, affecting their function and activity. These interactions can influence various biological processes, including cell signaling, metabolism, and immune responses .

Comparison with Similar Compounds

D-Mannopyransepentasulfatepotassiumsalt can be compared with other sulfated sugars, such as:

  • D-Glucopyranosepentasulfatepotassiumsalt
  • D-Galactopyranosepentasulfatepotassiumsalt

These compounds share similar structural features but differ in the specific sugar moiety. The uniqueness of this compound lies in its specific interactions and effects, which can vary based on the sugar component .

Biological Activity

D-Mannopyransepentasulfate potassium salt is a sulfated derivative of mannose, a naturally occurring sugar that plays a critical role in various biological processes. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of immunology and cancer treatment. This article delves into the biological activity of D-Mannopyransepentasulfate potassium salt, examining its mechanisms of action, efficacy, and relevant research findings.

D-Mannopyransepentasulfate potassium salt exhibits several biological activities primarily through its interaction with specific receptors and signaling pathways. Its mechanisms include:

  • Inhibition of Tumor Growth : Research indicates that mannose derivatives can inhibit tumor growth by modulating cellular signaling pathways involved in cell proliferation and survival. For instance, studies have shown that mannose-containing compounds can downregulate the epidermal growth factor receptor (EGFR) pathway, leading to reduced tumor cell migration and invasion .
  • Immune Modulation : The compound has been shown to enhance immune responses by targeting macrophages. It can facilitate the delivery of genetic material to these immune cells, thereby improving gene expression efficiency. For example, D-Mannopyransepentasulfate potassium salt-based lipoplexes demonstrated significantly higher gene expression in macrophage cell lines compared to standard carriers like Lipofectamine 2000 .

Table 1: Summary of Key Findings on Biological Activity

Study ReferenceBiological EffectObserved EfficacyExperimental Model
Gene expression enhancement in macrophages3x higher than Lipofectamine 2000RAW264.7 cells
Anti-proliferative effects on cancer cellsStronger than monomeric counterpartsB16F10, HCT116 cells
Inhibition of cell migration and invasionSignificant reduction observedB16F10, BXPC-3 cells

Case Study 1: Gene Delivery Efficiency

In a study evaluating gene delivery systems, D-Mannopyransepentasulfate potassium salt was incorporated into lipid-based micelles designed for macrophage targeting. The results indicated that lipoplexes formed with this compound exhibited enhanced binding affinity to mannose receptors on macrophages, leading to improved transfection rates and gene expression levels . This suggests its potential as a vehicle for targeted gene therapy.

Case Study 2: Anti-Cancer Activity

Another significant study focused on the anti-cancer properties of mannose-containing glycosphingolipid analogues. The synthesized compounds showed potent cytotoxicity against various cancer cell lines, with D-Mannopyransepentasulfate potassium salt derivatives demonstrating superior anti-proliferative effects compared to monomeric forms. The mechanisms involved included the inhibition of key signaling pathways associated with tumor growth and metastasis .

Properties

Molecular Formula

C6H7K5O21S5

Molecular Weight

770.9 g/mol

IUPAC Name

pentapotassium;(3,4,5,6-tetrasulfonatooxyoxan-2-yl)methyl sulfate

InChI

InChI=1S/C6H12O21S5.5K/c7-28(8,9)22-1-2-3(24-29(10,11)12)4(25-30(13,14)15)5(26-31(16,17)18)6(23-2)27-32(19,20)21;;;;;/h2-6H,1H2,(H,7,8,9)(H,10,11,12)(H,13,14,15)(H,16,17,18)(H,19,20,21);;;;;/q;5*+1/p-5

InChI Key

PWKOEMUICVNKKC-UHFFFAOYSA-I

Canonical SMILES

C(C1C(C(C(C(O1)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+].[K+].[K+].[K+]

Origin of Product

United States

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